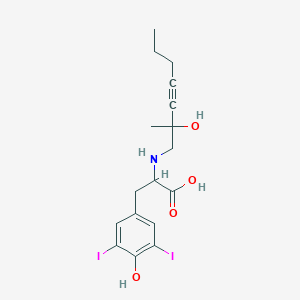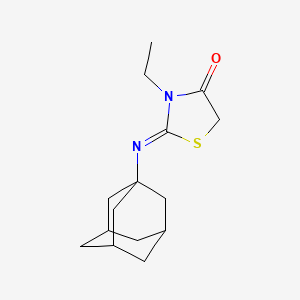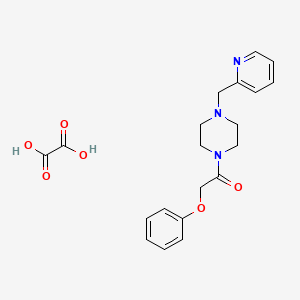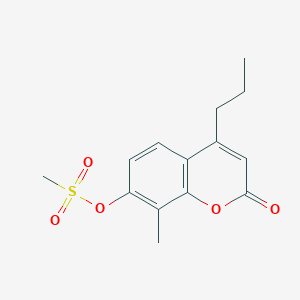![molecular formula C21H23NO3 B4961400 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction.
作用機序
The mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that this compound interacts with DNA and inhibits the activity of certain enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of certain proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and stability. This compound has also been shown to have low toxicity and minimal side effects. However, this compound has some limitations for lab experiments. This compound is relatively expensive compared to other compounds and may not be readily available in some labs. This compound also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline. This compound has potential applications in the development of new anti-inflammatory, anti-tumor, and neuroprotective drugs. This compound may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. Both methods have been used to synthesize this compound with high yields and purity.
科学的研究の応用
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. This compound has been used in various studies to investigate the mechanism of action of different compounds, including the interaction between this compound and DNA. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
8-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-13-17(2)15-19(14-16)24-11-9-23-10-12-25-20-7-3-5-18-6-4-8-22-21(18)20/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGPNIPTLWGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)


![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)